

# minimizing off-target effects of 1-(1-Phenylcyclopropyl)piperazine

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## Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)piperazine

Cat. No.: B572615

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## Technical Support Center: 1-(1-Phenylcyclopropyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of **1-(1-Phenylcyclopropyl)piperazine**. The information is presented in a question-and-answer format to directly address common experimental challenges.

## Frequently Asked Questions (FAQs)

Q1: What are the likely off-target interactions for **1-(1-Phenylcyclopropyl)piperazine** based on its structure?

A1: Based on its phenylpiperazine core, **1-(1-Phenylcyclopropyl)piperazine** is predicted to have off-target activity at several G-protein coupled receptors (GPCRs). The most common off-target interactions for this class of compounds are with serotonergic (5-HT), dopaminergic (D), and adrenergic ( $\alpha$ ) receptors.<sup>[1]</sup> Additionally, the piperazine moiety is a known structural motif associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be a source of cardiotoxicity.<sup>[1][2]</sup> The cyclopropyl group may enhance potency and metabolic stability, potentially influencing the off-target profile.<sup>[3][4][5][6]</sup>

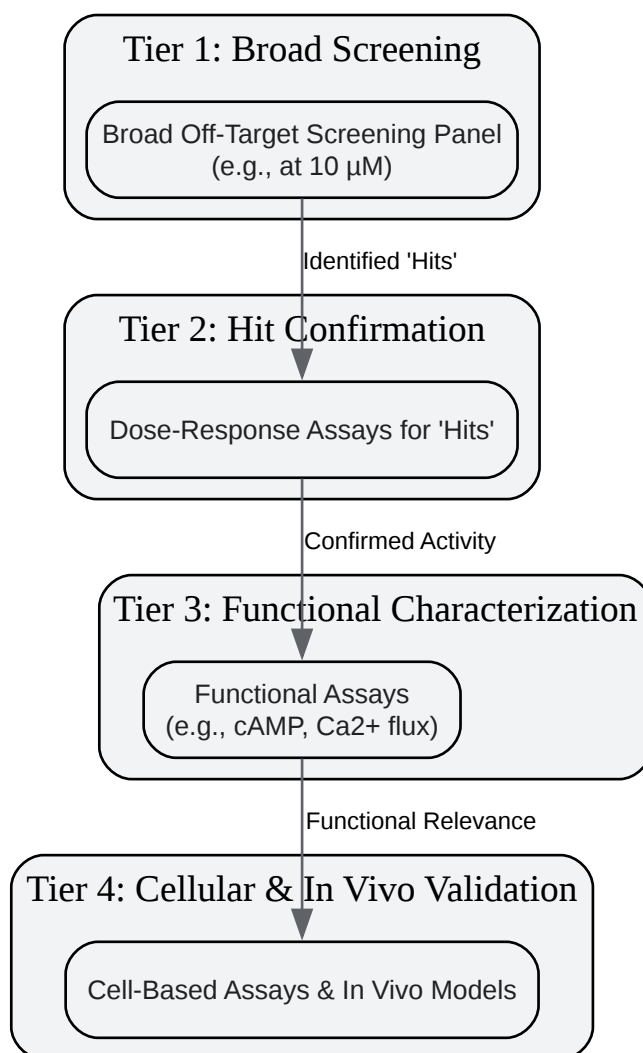
Q2: How can I proactively assess the potential off-target profile of **1-(1-Phenylcyclopropyl)piperazine** before conducting extensive experiments?

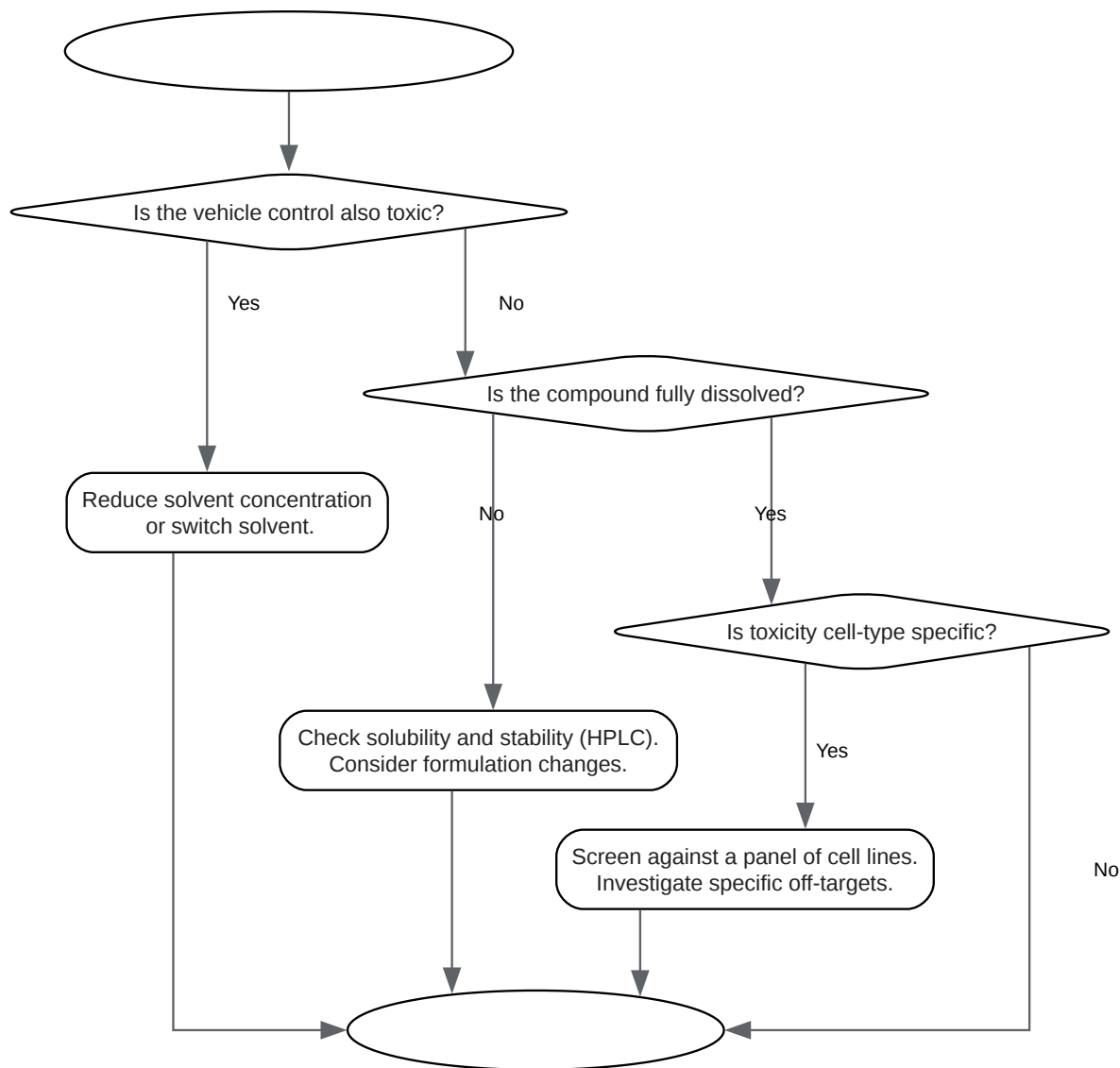
A2: In silico computational methods are a valuable initial step to predict potential off-target liabilities.<sup>[7][8]</sup> These approaches can provide insights into likely interactions and help prioritize experimental validation.

- Similarity-Based Searches: Compare the 2D and 3D structure of **1-(1-Phenylcyclopropyl)piperazine** against databases of compounds with known off-target activities.<sup>[1]</sup>
- Pharmacophore Modeling: Develop a 3D model of the key chemical features required for binding to known off-targets (e.g., the hERG channel) and screen the compound against it.<sup>[1]</sup>
- Molecular Docking: Dock the compound into the crystal structures of common off-targets, such as various GPCR subtypes, to predict binding affinity and identify key interactions.<sup>[1][9]</sup>

Q3: What is a recommended experimental workflow for identifying the off-target effects of **1-(1-Phenylcyclopropyl)piperazine**?

A3: A tiered experimental approach is the most efficient strategy for characterizing the off-target profile.





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